![molecular formula C10H18O3 B12548523 5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane CAS No. 144580-62-1](/img/structure/B12548523.png)
5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane is an organic compound belonging to the class of dioxanes Dioxanes are heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1,3-dioxane with prop-2-en-1-ol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the acid catalyst facilitating the formation of the ether linkage between the prop-2-en-1-yl group and the dioxane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for achieving high yields. The reaction mixture is typically heated to a temperature range of 80-120°C, and the product is purified through distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Scientific Research Applications
5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The prop-2-en-1-yloxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: The parent compound without the methyl and prop-2-en-1-yloxyethyl groups.
5-Methyl-1,3-dioxane: Similar structure but lacks the prop-2-en-1-yloxyethyl group.
5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane: Similar structure but lacks the methyl group.
Uniqueness
5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane is unique due to the presence of both the methyl and prop-2-en-1-yloxyethyl groups, which confer distinct chemical and physical properties. These groups may enhance the compound’s reactivity, solubility, and potential biological activity compared to similar compounds.
Properties
CAS No. |
144580-62-1 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
5-methyl-5-(1-prop-2-enoxyethyl)-1,3-dioxane |
InChI |
InChI=1S/C10H18O3/c1-4-5-13-9(2)10(3)6-11-8-12-7-10/h4,9H,1,5-8H2,2-3H3 |
InChI Key |
NEKXJPGCZPYLPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(COCOC1)C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyridine, 4,4'-[(2,3,5,6-tetrafluoro-1,4-phenylene)bis(methylene)]bis-](/img/structure/B12548444.png)
![1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline](/img/structure/B12548446.png)
![Propane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2,2-dinitro-](/img/structure/B12548449.png)

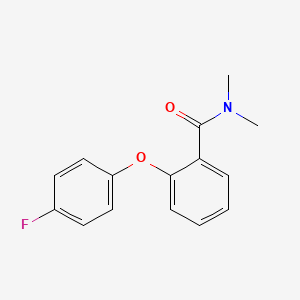
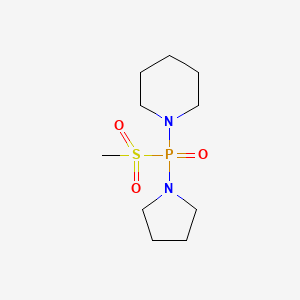
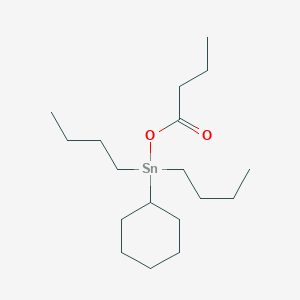
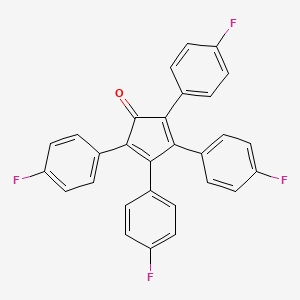
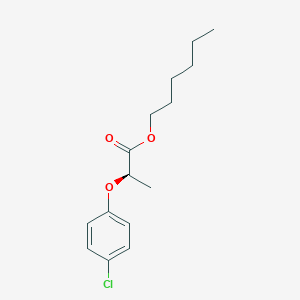
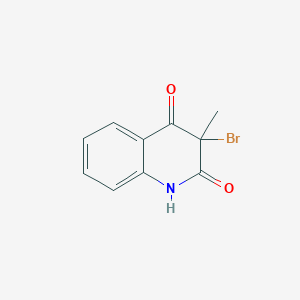
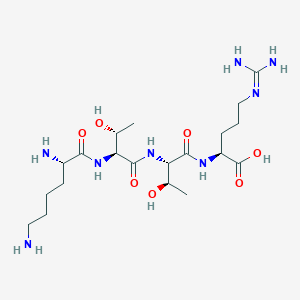
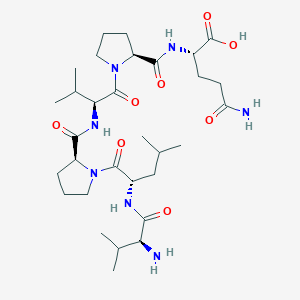
![Ethanone, 1-[3-(acetyloxy)-2-hydroxyphenyl]-](/img/structure/B12548544.png)
![2-[(Trimethylsilyl)oxy]non-3-enenitrile](/img/structure/B12548548.png)
